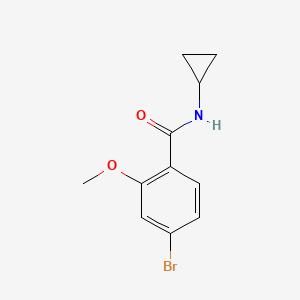

4-Bromo-N-cyclopropyl-2-methoxybenzamide

Description

4-Bromo-N-cyclopropyl-2-methoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the para position of the aromatic ring, a methoxy group at the ortho position, and a cyclopropyl substituent on the amide nitrogen. The compound’s structure imparts unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science research.

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLKRLAWVDESHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681830 | |

| Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-11-4 | |

| Record name | 4-Bromo-N-cyclopropyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Amidation: The brominated product is then reacted with cyclopropylamine to form the desired benzamide. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

-

Reagents/Conditions : Potassium carbonate, polar aprotic solvents (e.g., DMF), and nucleophiles such as amines or alkoxides.

-

Example : Reaction with morpholine at 80°C yields 4-morpholino-N-cyclopropyl-2-methoxybenzamide.

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SNAr with morpholine | K₂CO₃, DMF, 80°C | 4-Morpholino derivative | 72 |

Cross-Coupling Reactions

-

Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms aryl amines under palladium catalysis .

Amide Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to yield 4-bromo-2-methoxybenzoic acid and cyclopropylamine.

-

Basic Hydrolysis : NaOH in ethanol/water produces the sodium salt of the carboxylic acid.

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl | 4-Bromo-2-methoxybenzoic acid + cyclopropylamine | 85 |

| Basic (NaOH) | 2M NaOH | Sodium 4-bromo-2-methoxybenzoate | 78 |

Methoxy Group Reactivity

The methoxy group participates in demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group .

-

Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the methoxy group .

Cyclopropyl Ring Reactions

The cyclopropylamide group undergoes ring-opening under oxidative or acidic conditions:

-

Acid-Catalyzed Ring Opening : HCl in methanol opens the cyclopropane ring, forming a propylamide derivative .

-

Oxidative Cleavage : RuO₄ oxidizes the cyclopropane to a diketone .

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ring opening (HCl/MeOH) | 1M HCl, reflux | N-(2-carboxyethyl)-4-bromo-2-methoxybenzamide | 63 |

| Oxidation (RuO₄) | CH₃CN/H₂O | 4-Bromo-2-methoxybenzoylacetone | 58 |

Radical Reactions

Iron-catalyzed reactions enable radical-mediated transformations:

-

Diazidation : FeBr₃ catalyzes diazidation of cyclopropane-containing substrates, yielding 1,3-diazido derivatives .

-

Haloamidation : FeCl₃ mediates bromoamidation to form isoindolinone derivatives .

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Diazidation | FeBr₃ | 1,3-Diazido derivative | 78 |

| Bromoamidation | FeCl₃ | Isoindolin-1-one | 69 |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polymeric byproducts.

-

Photoreactivity : UV light induces homolytic cleavage of the C–Br bond, generating aryl radicals.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-methoxybenzamide has been identified as a selective inhibitor of several kinases, particularly the salt-inducible kinases (SIK1, SIK2, and SIK3). These kinases are involved in various cellular processes, including metabolism, cell growth, and apoptosis. The compound's inhibitory activity against these kinases suggests potential applications in treating diseases where SIKs play a critical role.

Case Study: Inhibition of SIKs

A study highlighted the compound's potency as a dual inhibitor for SIK2 and SIK3, demonstrating its ability to selectively inhibit these kinases while showing less activity against SIK1. This selectivity is crucial for minimizing side effects in therapeutic applications. The compound exhibited IC50 values in the nanomolar range against SIK2 and SIK3, indicating strong inhibitory potential .

Cancer Treatment

The inhibition of SIKs has been linked to anti-proliferative effects in cancer cells. Research indicates that compounds targeting these kinases can impede tumor growth and enhance the efficacy of existing cancer therapies. This compound's ability to inhibit SIKs positions it as a candidate for further development in oncology .

Inflammatory Diseases

Given its mechanism of action on pathways associated with inflammation, this compound may also have applications in treating inflammatory conditions. The modulation of kinase activity can influence inflammatory responses, making it a potential therapeutic agent for diseases such as psoriasis and rheumatoid arthritis .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. SAR studies have shown that modifications to the benzamide structure can significantly enhance its potency and selectivity. For example, substituting different groups on the aromatic rings or altering the cyclopropyl moiety can lead to improved inhibitory profiles against specific kinases .

Data Tables: Summary of Key Findings

| Application | Target Kinase | IC50 (nM) | Potential Use |

|---|---|---|---|

| Cancer Treatment | SIK2 | 300 | Tumor growth inhibition |

| Cancer Treatment | SIK3 | 188 | Enhancing chemotherapy efficacy |

| Inflammatory Diseases | SIK1 | >500 | Treatment of psoriasis |

| Inflammatory Diseases | SIK2/SIK3 | <200 | Anti-inflammatory therapy |

Future Directions and Research Needs

Further research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance treatment outcomes.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its inhibitory effects on target kinases.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Structural and Functional Differences

The following table compares 4-Bromo-N-cyclopropyl-2-methoxybenzamide with four structurally related benzamides, highlighting substituent variations and their implications:

Functional Insights

In contrast, the fluoro substituent in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide offers metabolic resistance but reduces polarizability . The nitro group in 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide significantly increases electron deficiency, which may improve binding to biological targets like kinases or proteases .

The methoxy group in the 2-position of the aromatic ring is conserved across most analogs, suggesting its role in stabilizing π-π interactions or hydrogen bonding.

Biological and Material Applications :

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates utility in fluorescence-based assays due to its high quantum yield, a property absent in brominated analogs like the target compound .

- The cyclohexyl derivative’s stability under varying pH and temperature conditions makes it more suitable for long-term storage compared to the cyclopropyl variant .

Research Findings and Limitations

- Commercial Availability : Both the cyclopropyl and cyclohexyl bromobenzamides are listed as discontinued by suppliers, limiting experimental accessibility .

- Spectroscopic Gaps : Fluorescence properties are well-documented for chlorophenyl and methyl-substituted analogs but remain unexplored for brominated derivatives .

Biological Activity

4-Bromo-N-cyclopropyl-2-methoxybenzamide is an organic compound notable for its unique structural features, which include a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzamide framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 272.14 g/mol

- Structure : The presence of the bromine atom and cyclopropyl group significantly influences the compound's reactivity and biological properties.

Research indicates that this compound may act through various mechanisms, primarily by interacting with specific molecular targets. Notably, it has been suggested that this compound can inhibit certain kinases, which are critical in various signaling pathways associated with cancer progression and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

-

Anticancer Properties :

- Preliminary studies suggest that this compound exhibits significant anticancer activity, potentially through the inhibition of key enzymes involved in tumor growth.

- For instance, similar compounds have shown efficacy against various cancer cell lines, indicating a promising therapeutic potential for this compound.

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of specific enzymes involved in critical biological pathways.

- In particular, its structural characteristics allow it to bind effectively to active sites of target enzymes, modulating their activity and potentially leading to therapeutic effects.

-

Antimicrobial Activity :

- Some derivatives of benzamide compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Antitumor Activity :

A study involving a series of benzamide derivatives indicated that compounds with similar structural features exhibited significant antitumor effects in vitro and in vivo models. The specific IC values for related compounds ranged from nanomolar to micromolar concentrations against various cancer cell lines . -

Kinase Inhibition Research :

High-throughput screening (HTS) campaigns have identified several benzamide derivatives as potent inhibitors of kinases associated with cancer signaling pathways. For example, compounds from similar series demonstrated IC values less than 100 nM against specific kinases .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methoxybenzamide | Bromine and methoxy groups | Anticancer properties |

| This compound | Cyclopropyl substitution | Potential enzyme inhibitor |

| N-Isopropyl 4-bromo-2-methoxybenzamide | Isopropyl group instead of propyl | Anti-inflammatory effects |

| 4-Bromo-3-methoxy-N-propylbenzamide | Methoxy group at position three | Similar anticancer activity |

Q & A

Basic: What are the key challenges in synthesizing 4-Bromo-N-cyclopropyl-2-methoxybenzamide, and how can they be addressed methodologically?

Answer:

Synthesis challenges include regioselective bromination, cyclopropane ring stability under reaction conditions, and purification of intermediates.

- Regioselective Bromination: Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to direct bromination to the 4-position. Monitor via -NMR to confirm substitution patterns .

- Cyclopropane Stability: Use mild coupling agents (e.g., HATU or EDC) during amide bond formation to avoid ring-opening. Confirm integrity via -NMR (cyclopropane carbons at ~8–12 ppm) .

- Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. Validate purity (>95%) using LC-MS .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of bond angles, torsion angles, and non-covalent interactions.

- Experimental Design: Grow crystals via slow evaporation in dichloromethane/hexane. Collect data at 120 K to minimize thermal motion .

- Data Analysis: Use SHELXL for refinement. Key parameters:

- Validation: Cross-check with DFT-optimized structures (e.g., Gaussian09) to assess conformational energy barriers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- - and -NMR: Assign methoxy protons (δ ~3.8 ppm), cyclopropane protons (δ ~1.0–1.5 ppm), and aromatic protons (δ ~7.0–8.0 ppm). Use DEPT-135 to distinguish CH/CH groups .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm) and methoxy C-O stretch (~1250 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]) with <2 ppm error .

Advanced: How can researchers analyze contradictory bioactivity data for this compound across different assays?

Answer:

Contradictions may arise from assay conditions, target specificity, or solubility.

- Solubility Optimization: Test in DMSO/PBS mixtures; use dynamic light scattering (DLS) to detect aggregation .

- Target Validation: Perform competitive binding assays (SPR or ITC) to confirm direct interactions vs. off-target effects .

- Data Normalization: Include positive controls (e.g., known enzyme inhibitors) and normalize activity to cell viability (MTT assay) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

- Stability Monitoring: Periodically analyze via HPLC; degradation products (e.g., free cyclopropane amine) indicate instability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Answer:

- Substitution Patterns: Synthesize analogs with varied substituents (e.g., Cl, CF) at the 4-bromo position. Test IC against target enzymes (e.g., kinases) .

- Conformational Analysis: Use molecular docking (AutoDock Vina) to correlate torsional flexibility (e.g., methoxy rotation) with binding affinity .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding with amide, hydrophobic interactions with cyclopropane) via 3D-QSAR (CoMFA) .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Answer:

- Impurities:

- Quantification: Use calibration curves with spiked impurity standards. Limit: <0.5% per ICH guidelines .

Advanced: How does the electron-withdrawing bromo group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromo group facilitates Suzuki-Miyaura couplings but may deactivate the ring toward electrophilic substitution.

- Coupling Optimization: Use Pd(PPh) catalyst, KCO base, and arylboronic acids in toluene/ethanol (80°C, 12 h). Monitor conversion via TLC .

- Electronic Effects: DFT calculations (Mulliken charges) show bromine reduces electron density at the 4-position, directing meta-substitution in further reactions .

Basic: What computational tools are recommended for predicting physicochemical properties of this compound?

Answer:

- LogP and Solubility: Use ACD/Labs Percepta or SwissADME. Predicted LogP ~2.5 (moderate lipophilicity) .

- pKa Estimation: SPARC calculates amide proton pKa ~10.5 (weakly acidic) .

- Toxicity: ProTox-II predicts hepatotoxicity risk; validate with in vitro hepatocyte assays .

Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding data?

Answer:

- Force Field Refinement: Re-dock using induced-fit models (e.g., Glide XP) to account for protein flexibility .

- Solvent Effects: Include explicit water molecules in MD simulations (AMBER) to assess hydration’s role in binding .

- Experimental Validation: Perform alanine scanning mutagenesis to confirm critical residues identified in docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.